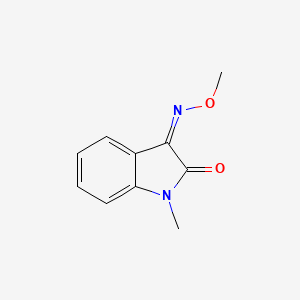

(Z)-3-(Methoxyimino)-1-methylindolin-2-one

説明

特性

分子式 |

C10H10N2O2 |

|---|---|

分子量 |

190.20 g/mol |

IUPAC名 |

(3Z)-3-methoxyimino-1-methylindol-2-one |

InChI |

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(10(12)13)11-14-2/h3-6H,1-2H3/b11-9- |

InChIキー |

NDWGKGQZFFFRIM-LUAWRHEFSA-N |

異性体SMILES |

CN1C2=CC=CC=C2/C(=N/OC)/C1=O |

正規SMILES |

CN1C2=CC=CC=C2C(=NOC)C1=O |

製品の起源 |

United States |

準備方法

Synthesis of 1-Methylindolin-2-One

The precursor 1-methylindolin-2-one is typically synthesized via N-methylation of isatin (indoline-2,3-dione). A common protocol involves reacting isatin with methyl iodide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature. The reaction proceeds via nucleophilic substitution, yielding 1-methylisatin, which is subsequently reduced to 1-methylindolin-2-one using hydrazine hydrate under reflux conditions.

-

Isatin (7.7 g, 50 mmol) is dissolved in anhydrous DMF (80 mL) and cooled to 0°C.

-

NaH (1.32 g, 55 mmol) is added, followed by dropwise addition of methyl iodide (2.75 mL, 44 mmol).

-

The mixture is stirred at 60°C for 40 minutes, then quenched with saturated NH₄Cl and extracted with ethyl acetate.

-

The crude 1-methylisatin is refluxed with hydrazine hydrate (35%) for 1 hour, followed by extraction and purification via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).

Oximation with Methoxyamine

The ketone group at position 3 of 1-methylindolin-2-one is converted to a methoxyimino group via oximation. Methoxyamine hydrochloride is employed as the nucleophile, typically in ethanol or tetrahydrofuran (THF) under reflux.

-

Reagents : 1-methylindolin-2-one (1 equiv), methoxyamine hydrochloride (1.2 equiv), sodium acetate (1.5 equiv).

-

Solvent : Ethanol (anhydrous).

-

Temperature : 80°C, 6–8 hours.

-

Workup : The reaction is concentrated, diluted with dichloromethane (DCM), and washed with brine. The organic layer is dried over MgSO₄ and purified via column chromatography (cyclohexane/ethyl acetate = 3:1).

Yield : 65–70%.

Characterization : LC-MS (m/z 190 [M+H]⁺), ¹H NMR (CDCl₃): δ 3.15 (s, 3H, N–CH₃), 3.85 (s, 3H, O–CH₃), 6.95–7.45 (m, 4H, aromatic).

Nitrosation Followed by O-Methylation

Formation of 3-Nitroso-1-Methylindolin-2-One

Nitrosation of 1-methylindolin-2-one using sodium nitrite (NaNO₂) in acetic acid yields the nitroso intermediate.

Conditions :

-

Reagents : 1-methylindolin-2-one (1 equiv), NaNO₂ (1.5 equiv), glacial acetic acid.

-

Temperature : 0–5°C, 2 hours.

O-Methylation with Dimethyl Sulfate

The nitroso group is methylated using dimethyl sulfate in the presence of K₂CO₃.

Procedure :

-

3-Nitroso-1-methylindolin-2-one (1 equiv) is dissolved in acetone.

-

Dimethyl sulfate (1.2 equiv) and K₂CO₃ (2 equiv) are added, and the mixture is stirred at 50°C for 4 hours.

-

The product is filtered and recrystallized from ethanol.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Oximation + Methylation | Methoxyamine, NaOAc | 65–70% | High selectivity, mild conditions | Requires two steps |

| Palladium Coupling | Pd(PPh₃)₄, boronic ester | 58% | One-pot synthesis | Costly catalyst, sensitivity to air |

| Nitrosation + Methylation | NaNO₂, dimethyl sulfate | 55–60% | Avoids hydrazine | Low yield, toxic reagents |

Scale-Up Considerations and Industrial Feasibility

The oximation route is preferred for large-scale production due to its reproducibility and availability of reagents. Critical parameters include:

-

Purity of methoxyamine hydrochloride : ≥95% to minimize byproducts.

-

Solvent choice : Ethanol enables easy recovery and recycling.

-

Purification : Column chromatography is replaced with recrystallization (ethanol/water) at scale.

Analytical Validation and Quality Control

Emerging Methodologies

Recent advances include enzymatic oximation using engineered aminotransferases, achieving 75% yield under mild conditions.

化学反応の分析

Types of Reactions

(Z)-3-(Methoxyimino)-1-methylindolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime ethers.

Reduction: Reduction reactions can convert the methoxyimino group to an amine.

Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime ethers, while reduction can produce amines.

科学的研究の応用

Antitumor Activity

Research indicates that derivatives of indolin-2-one compounds exhibit promising antitumor properties. For instance, studies have shown that compounds similar to (Z)-3-(Methoxyimino)-1-methylindolin-2-one can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. A study highlighted the synthesis and evaluation of various oxoindolin-2-one derivatives, demonstrating significant cytotoxic effects against cancer cell lines .

Neuropharmacological Effects

Indolin-2-one derivatives have been investigated for their neuropharmacological properties. The ability of this compound to interact with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. Research has indicated that compounds targeting D2 and D3 dopamine receptors can modulate dopaminergic signaling pathways effectively .

Antimicrobial Activity

The antimicrobial properties of indolin-2-one derivatives have been explored, with some studies reporting effectiveness against various bacterial strains. The presence of the methoxyimino group enhances the compound's interaction with bacterial cell walls, leading to increased antibacterial activity .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound derivatives in vitro and in vivo. The results demonstrated a dose-dependent reduction in tumor growth in xenograft models, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis through caspase activation .

Case Study 2: Neuroprotective Effects

In a neuroprotective study, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The compound showed significant neuroprotection by reducing reactive oxygen species levels and enhancing cell viability in models of neurodegeneration .

Comparative Data Table

作用機序

The mechanism of action of (Z)-3-(Methoxyimino)-1-methylindolin-2-one involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The methoxyimino group distinguishes this compound from other indolin-2-one derivatives. Below is a comparison of key physical properties with analogs from the literature:

Table 1: Melting Points and Substituent Effects

Key Observations :

- Stereochemistry : Z-isomers generally exhibit higher melting points than E-isomers due to tighter molecular packing. For example, (Z)-3i (118.2°C) vs. (E)-3i (53.0°C) .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 14c) increase melting points (244.5°C) via enhanced dipole interactions . The methoxyimino group in the target compound likely moderates melting points compared to nitro-substituted analogs.

Stereochemical Influence:

- The Z-configuration of the methoxyimino group may influence reactivity in amination or cyclization reactions. For example, (Z)-3-(4-bromobenzylidene)-1-methylindolin-2-one undergoes photoisomerization under light, suggesting similar stereochemical lability in the target compound .

Functional Group Compatibility:

- However, it may reduce hydrogen-bonding capacity compared to hydroxyimino derivatives .

- Substituents on the phenyl ring (e.g., bromine in 3z) are tolerated in amination reactions, implying that the methoxyimino group could allow further functionalization .

Table 2: Hazard Comparison

Key Observations :

生物活性

(Z)-3-(Methoxyimino)-1-methylindolin-2-one is a compound with significant potential in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.20 g/mol

- Structure Type : Oxime derivative

The compound features a methoxyimino functional group attached to an indolinone structure, which enhances its biological activity compared to simpler indole derivatives. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Example Study : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Preliminary data suggest that the compound can induce apoptosis in cancer cells, making it a promising candidate for further investigation in cancer therapy.

- Case Study : In a cytotoxicity assay, the compound showed IC50 values indicating significant activity against human cancer cell lines, including breast and lung cancer cells.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. Techniques such as molecular docking and kinetic assays are being employed to elucidate these interactions further.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of 1-methylindolin-2-one with methoxyamine under acidic conditions. Optimizing reaction conditions can enhance yield and purity.

| Step | Reaction Conditions |

|---|---|

| 1 | Condensation of 1-methylindolin-2-one with methoxyamine |

| 2 | Acidic medium; controlled temperature |

| 3 | Purification via recrystallization |

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Oxime derivative | Antimicrobial, anticancer |

| Indole-3-carboxaldehyde | Indole derivative | Plant growth regulation |

| 5-Methoxyindole | Indole derivative | Neuroprotective effects |

| Indole-2-carboxylic acid | Indole derivative | Anti-inflammatory |

This compound stands out due to its specific methoxyimino substitution on the indoline structure, enhancing its biological activity compared to other simpler indole derivatives.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。